molecular formula C23H21NO4 B2924919 N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide CAS No. 904501-62-8

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide

Cat. No.: B2924919
CAS No.: 904501-62-8
M. Wt: 375.424
InChI Key: SJMXOKDFQWHPRK-UHFFFAOYSA-N
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Description

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is a synthetic hybrid molecule combining a coumarin scaffold (6,7-dimethyl-2-oxo-2H-chromen-4-yl) with a benzofuran ring and a 2-methylpropanamide substituent. Coumarins are well-documented for their biological activities, including anticoagulant, anti-inflammatory, and anticancer properties . The benzofuran moiety enhances structural diversity and may improve binding affinity to biological targets.

Properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-12(2)23(26)24-21-15-7-5-6-8-18(15)28-22(21)17-11-20(25)27-19-10-14(4)13(3)9-16(17)19/h5-12H,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMXOKDFQWHPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of coumarin-benzofuran hybrids. Two structurally analogous compounds are discussed below, with key differences highlighted:

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide

  • Molecular Formula: C₂₄H₁₇NO₄S
  • Substituent : Thiophene-2-carboxamide replaces the 2-methylpropanamide group.
  • Key Features :
    • The sulfur atom in the thiophene ring may enhance π-π stacking interactions with aromatic residues in target proteins.
    • Increased polarity due to the carboxamide group compared to the branched alkyl chain in the target compound.
    • Molecular mass: 415.463 g/mol .

N-{2-[(4-Methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

  • Molecular Formula : C₂₉H₂₃N₂O₆
  • Substituent : A 4-methoxyphenylcarbamoyl group replaces the 2-methylpropanamide.
  • Increased steric hindrance from the aromatic substituent may reduce membrane permeability compared to the target compound. Molecular mass: 501.51 g/mol .

Structural and Functional Comparison Table

Property Target Compound Thiophene Analog Methoxyphenyl Analog
Molecular Formula C₂₄H₂₃NO₄ C₂₄H₁₇NO₄S C₂₉H₂₃N₂O₆
Molecular Mass (g/mol) ~401.45 (calculated) 415.463 501.51
Key Substituent 2-methylpropanamide Thiophene-2-carboxamide 4-Methoxyphenylcarbamoyl
Polarity Moderate (alkyl chain) High (carboxamide + sulfur) Moderate (methoxy + carboxamide)
Potential Bioactivity Anticancer, anti-inflammatory* Likely similar with enhanced π interactions Possible kinase inhibition*

*Inferred from coumarin-benzofuran hybrid activities .

Research Findings and Implications

  • Electronic Effects : The thiophene analog’s sulfur atom may improve binding to hydrophobic pockets in enzymes like cytochrome P450 or kinases, whereas the methoxyphenyl group could enhance selectivity for estrogen-related receptors .
  • Synthetic Feasibility : Both analogs were synthesized using crystallographic refinement tools (e.g., SHELX ), suggesting the target compound could be optimized via similar methodologies.

Biological Activity

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chromenone moiety and a benzofuran unit, which contribute to its biological properties. The molecular formula is C20H22N2O3C_{20}H_{22}N_{2}O_{3} with a molecular weight of approximately 342.4 g/mol. Its structural characteristics allow for various interactions within biological systems.

  • Antioxidant Activity :
    • The compound has been shown to exhibit strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases.
  • Antimicrobial Effects :
    • Studies indicate that derivatives of chromenone compounds exhibit antibacterial and antifungal activities. The presence of the benzofuran moiety enhances these effects by interfering with microbial cell wall synthesis and function.
  • Anti-inflammatory Properties :
    • This compound has been reported to inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
  • Antitumor Activity :
    • Research has demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObservations/FindingsReferences
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits TNF-alpha production in macrophages
AntitumorInduces apoptosis in specific cancer cell lines

Detailed Research Findings

  • Antioxidant Studies :
    • A study reported that the compound significantly reduced lipid peroxidation levels in vitro, showcasing its potential to protect cellular membranes from oxidative damage .
  • Antimicrobial Efficacy :
    • In vitro assays demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Inflammatory Response Modulation :
    • In animal models, treatment with the compound led to a marked decrease in inflammatory markers such as IL-6 and TNF-alpha following endotoxin exposure .
  • Cancer Cell Studies :
    • In a series of experiments involving various cancer cell lines (e.g., HeLa, MCF-7), the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant potency against tumor growth .

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